Cas no 120849-36-7 (D-Valinamide,N-(3-methyl-1-oxobutyl)-L-valyl-N-[4-ethoxy-2-hydroxy-1-(2-methylpropyl)-4-oxobutyl]-,[S-(R*,R*)]- (9CI))

D-Valinamide,N-(3-methyl-1-oxobutyl)-L-valyl-N-[4-ethoxy-2-hydroxy-1-(2-methylpropyl)-4-oxobutyl]-,[S-(R*,R*)]- (9CI) structure
120849-36-7 structure
D-Valinamide,N-(3-methyl-1-oxobutyl)-L-valyl-N-[4-ethoxy-2-hydroxy-1-(2-methylpropyl)-4-oxobutyl]-,[S-(R*,R*)]- (9CI)
120849-36-7
C25H47N3O6
485.657187700272
136985
444340

D-Valinamide,N-(3-methyl-1-oxobutyl)-L-valyl-N-[4-ethoxy-2-hydroxy-1-(2-methylpropyl)-4-oxobutyl]-,[S-(R*,R*)]- (9CI) Properties

Names and Identifiers

    • D-Valinamide,N-(3-methyl-1-oxobutyl)-L-valyl-N-[4-ethoxy-2-hydroxy-1-(2-methylpropyl)-4-oxobutyl]-,[S-(R*,R*)]- (9CI)
    • ISOVALERYL-VAL-VAL-STA-OET
    • N-(3-Methylbutanoyl)-D-valyl-N-[(3R,4R)-1-ethoxy-3-hydroxy-6-meth yl-1-oxo-4-heptanyl]-D-valinamide
    • 2(3H)-Benzoxazolone, 3-(3-methyl-1-oxobutyl)-
    • AC1LHLHR
    • CTK3B5528
    • HMS1644L01
    • N-isovalerylbenzoxazolinone
    • N-Isovaleryl-L-valyl-D-valyl-4(S)-amino-3(S)-hydroxy-6-methylheptanoic Acid Ethyl Ester
    • [S-(R*,R*)]-N-(3-Methyl-1-oxobutyl)-L-valyl-N-[4-ethoxy-2-hydroxy-1-(2-methylpropyl)-4-oxobutyl]-D-valinamide
    • BDBM50025517
    • N-(3-methylbutanoyl)-L-valyl-N-[(1S,2S)-4-ethoxy-2-hydroxy-1-(2-methylpropyl)-4-oxobutyl]-L-valinamide
    • BDBM50017789
    • IVS
    • CHEMBL85058
    • 3-HYDROXY-6-METHYL-4-(3-METHYL-2-(3-METHYL-2-(3-METHYL-BUTYRYLAMINO)-BUTYRYLAMINO)-BUTYRYLAMINO)-HEPTANOIC ACID ETHYL ESTER
    • CS-0456936
    • Q27461568
    • (3S,4S)-3-Hydroxy-6-methyl-4-{3-methyl-2-[3-methyl-2-(3-methyl-butyrylamino)-butyrylamino]-butyrylamino}-heptanoic acid ethyl ester
    • Ethyl (3S,4S)-3-hydroxy-6-methyl-4-((S)-3-methyl-2-((S)-3-methyl-2-(3-methylbutanamido)butanamido)butanamido)heptanoate
    • (3S,4S)-ethyl 3-hydroxy-6-methyl-4-((S)-3-methyl-2-((S)-3-methyl-2-(3-methylbutanamido)butanamido)butanamido)heptanoate
    • 3-Hydroxy-6-methyl-4-{3-methyl-2-[3-methyl-2-(3-methyl-butyrylamino)-butyrylamino]-butyrylamino}-heptanoic acid ethyl ester
    • Pepsin Inhibitor
    • ethyl (3S,4S)-3-hydroxy-6-methyl-4-[[(2S)-3-methyl-2-[[(2S)-3-methyl-2-(3-methylbutanoylamino)butanoyl]amino]butanoyl]amino]heptanoate
    • 120849-36-7
    • CHEMBL433050
    • +Expand
    • SMVMSLPPAGGLDL-ZZTDLJEGSA-N
    • InChI=1S/C25H47N3O6/c1-10-34-21(31)13-19(29)18(11-14(2)3)26-24(32)23(17(8)9)28-25(33)22(16(6)7)27-20(30)12-15(4)5/h14-19,22-23,29H,10-13H2,1-9H3,(H,26,32)(H,27,30)(H,28,33)/t18-,19-,22-,23-/m0/s1
    • CCOC(C[C@@H]([C@@H](NC([C@@H](NC([C@H](C(C)C)NC(CC(C)C)=O)=O)C(C)C)=O)CC(C)C)O)=O

Computed Properties

  • 485.346
  • 4
  • 6
  • 16
  • 485.346
  • 34
  • 663
  • 0
  • 4
  • 0
  • 0
  • 0
  • 1
  • 3.6
  • 134A^2

Experimental Properties

  • 4.68000
  • 144.30000
  • 191-193 ºC
  • Very slightly soluble (0.21 g/l) (25 º C),
  • 1.048±0.06 g/cm3 (20 ºC 760 Torr),

D-Valinamide,N-(3-methyl-1-oxobutyl)-L-valyl-N-[4-ethoxy-2-hydroxy-1-(2-methylpropyl)-4-oxobutyl]-,[S-(R*,R*)]- (9CI) Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
Apollo Scientific
BIMI2376-1mg
Pepsin Inhibitor
120849-36-7
1mg
£130.00 2023-08-31
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